Cyclopentene oxide

Catalog No.
S793423
CAS No.
285-67-6
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentene oxide

CAS Number

285-67-6

Product Name

Cyclopentene oxide

IUPAC Name

(1S,5R)-6-oxabicyclo[3.1.0]hexane

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-2-4-5(3-1)6-4/h4-5H,1-3H2/t4-,5+

InChI Key

GJEZBVHHZQAEDB-SYDPRGILSA-N

SMILES

C1CC2C(C1)O2

Canonical SMILES

C1CC2C(C1)O2

Isomeric SMILES

C1C[C@@H]2[C@H](C1)O2

Cyclopentene oxide reacts with aromatic amines (amines containing an aromatic ring) in the presence of a bismuth trichloride (BiCl₃) catalyst to form beta-amino alcohols. This reaction exploits the reactive epoxide ring (three-membered oxygen-containing cycle) of cyclopentene oxide, which readily undergoes ring-opening by the nucleophilic amine group [1]. The bismuth trichloride catalyst helps activate the reaction and improve its efficiency.

  • [1] Cyclopentene oxide, 97%, Thermo Scientific Chemicals [Thermo Fisher Scientific website].()

Cyclopentene oxide is a cyclic ether with the molecular formula C5H8OC_5H_8O and a molecular weight of 84.12 g/mol. It is classified as an epoxide and is structurally recognized as 6-oxabicyclo[3.1.0]hexane. This compound is characterized by a three-membered epoxide ring, which contributes to its reactivity and utility in various

Cyclopentene oxide is a flammable liquid with moderate acute toxicity []. It can irritate the skin, eyes, and respiratory system upon contact or inhalation []. When handling cyclopentene oxide, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

, primarily due to its reactive epoxide group. Key reactions include:

  • Nucleophilic Ring Opening: Cyclopentene oxide readily undergoes nucleophilic attack, leading to the formation of various alcohols and amines. For instance, it can react with aromatic amines to produce beta-amino alcohols when catalyzed by bismuth trichloride .
  • Epoxidation Reactions: The compound can be synthesized through epoxidation processes involving cyclopentene and oxidizing agents like peracetic acid or hydrogen peroxide. Recent studies have explored the use of manganese-based catalysts in environmentally friendly epoxidation methods, achieving selectivity for cyclopentene oxide .
  • Coupling Reactions: Cyclopentene oxide can also participate in coupling reactions with carbon dioxide, producing valuable products for industrial applications .

The synthesis of cyclopentene oxide typically involves the following methods:

  • Epoxidation of Cyclopentene:
    • Using Peracids: Cyclopentene can be reacted with peracetic acid to form cyclopentene oxide.
    • Hydrogen Peroxide Method: A more environmentally friendly approach involves using hydrogen peroxide in combination with sodium bicarbonate and manganese sulfate as a catalyst. This method has shown promising selectivity towards cyclopentene oxide under optimized conditions .
  • Catalytic Systems: Various catalytic systems have been explored, including titanium-containing zeolites and manganese oxides, which enhance the efficiency of the epoxidation process .

Cyclopentene oxide is utilized in several applications across different fields:

  • Synthesis of Fine Chemicals: It serves as an intermediate in the production of beta-amino alcohols and other fine chemicals used in pharmaceuticals and agrochemicals.
  • Polymer Chemistry: Its reactive nature allows it to be used in polymerization reactions, contributing to the development of novel materials.
  • Chemical Research: As a versatile reagent, it is employed in various organic synthesis pathways for research purposes .

Interaction studies involving cyclopentene oxide primarily focus on its reactivity with nucleophiles. The compound's epoxide ring is susceptible to nucleophilic attack, leading to diverse products depending on the nature of the nucleophile involved. Studies have also investigated its behavior in catalytic systems where it interacts with carbon dioxide, showcasing its potential for carbon capture technologies .

Cyclopentene oxide shares similarities with other cyclic ethers and epoxides but possesses unique characteristics due to its specific ring structure and reactivity. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Cyclohexene oxideC6H10OC_6H_{10}OLarger ring structure; more stable than cyclopentene oxide
1,2-EpoxybutaneC4H8OC_4H_{8}OSmaller ring; used in different synthetic pathways
Styrene oxideC8H8OC_8H_{8}OAromatic compound; different reactivity profile

Uniqueness of Cyclopentene Oxide

Cyclopentene oxide's uniqueness lies in its five-membered ring structure, which imparts distinct physical and chemical properties compared to larger or smaller cyclic ethers. Its ability to readily undergo nucleophilic attack makes it valuable for synthesizing complex organic molecules and exploring new catalytic processes.

XLogP3

0.8

Hydrogen Bond Acceptor Count

1

Exact Mass

84.057514874 g/mol

Monoisotopic Mass

84.057514874 g/mol

Heavy Atom Count

6

UNII

U3EKO505C5

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (10.64%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

285-67-6

Wikipedia

Cyclopentene oxide

Methods of Manufacturing

PROBABLY BY REACTION OF CYCLOPENTENE WITH A PEROXY ACID, EG, PERACETIC ACID

General Manufacturing Information

6-Oxabicyclo[3.1.0]hexane: ACTIVE

Dates

Modify: 2023-08-15

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